(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 624724-18-1
Cat. No.: VC8596870
Molecular Formula: C25H18FN3O3S2
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624724-18-1 |
|---|---|
| Molecular Formula | C25H18FN3O3S2 |
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H18FN3O3S2/c1-31-21-10-9-16(12-20(21)26)23-17(14-29(27-23)18-6-3-2-4-7-18)13-22-24(30)28(25(33)34-22)15-19-8-5-11-32-19/h2-14H,15H2,1H3/b22-13- |
| Standard InChI Key | APNBLAGDHUDPNB-XKZIYDEJSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F |
| SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, (5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture. Key structural components include:
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A thiazolidin-4-one ring with a thiocarbonyl group at position 2 and a methylidene bridge at position 5.
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A 3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazole substituent, contributing aromaticity and electron-withdrawing properties.
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A furan-2-ylmethyl group at position 3, introducing oxygen-containing heterocyclic diversity.
The Z-configuration of the methylidene group (C5) is critical for maintaining planarity between the thiazolidinone and pyrazole rings, a feature that may enhance π-π stacking interactions in biological targets.
Physicochemical Properties
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Molecular Formula: C25H18FN3O3S2
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Molecular Weight: 491.6 g/mol
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CAS Registry Number: 624724-18-1
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Solubility: Predicted low aqueous solubility due to high hydrophobicity (LogP ≈ 4.2).
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Spectral Signatures: Theoretical IR peaks include ν(C=O) at ~1,700 cm⁻¹ and ν(C=S) at ~1,200 cm⁻¹, consistent with thiazolidinone derivatives .
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis of this compound involves sequential heterocycle formation and cross-coupling reactions :
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Pyrazole Core Synthesis:
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Condensation of 3-fluoro-4-methoxyacetophenone with phenylhydrazine yields the 1-phenylpyrazole intermediate.
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Fluorination at the 3-position is achieved using Selectfluor® under anhydrous conditions.
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Thiazolidinone Ring Formation:
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Purification:
Reaction Optimization
Critical parameters include:
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Temperature: Condensation reactions require strict control at 60–70°C to prevent epimerization.
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Catalysts: Piperidine catalyzes the Knoevenagel step, enhancing reaction rate and selectivity .
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FTIR)
Key absorptions confirm functional groups :
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C=O Stretch: 1,682–1,697 cm⁻¹ (thiazolidinone carbonyl).
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C=S Stretch: 1,150–1,200 cm⁻¹ (thiocarbonyl).
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Aromatic C-H: 3,065–3,438 cm⁻¹ (pyrazole and furan rings).
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
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δ 7.25–7.26 ppm (m, 5H, phenyl protons).
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δ 6.06 ppm (s, 1H, pyrazole C4-H).
13C NMR (100 MHz, DMSO-d6):
Mass Spectrometry
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ESI-MS: m/z 492.1 [M+H]⁺, consistent with the molecular formula.
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